![molecular formula C18H11NO4 B604633 4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione CAS No. 18706-64-4](/img/structure/B604633.png)

4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

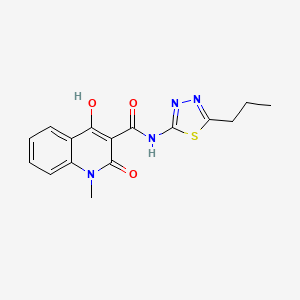

“4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione” is a chemical compound. It’s a derivative of pyrano[3,2-c]quinoline .

Synthesis Analysis

A simple and efficient method has been described for the synthesis of acetyl and iodo derivatives of 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones . Compounds with phenyl and alkyl substituent at C(7) and C(8), respectively, can be easily acetylated by refluxing in a mixture of acetic acid and polyphosphoric acid to give 3-acetyl-4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones in excellent yields .Molecular Structure Analysis

The structures of the synthesized compounds were confirmed using infrared, nuclear magnetic resonance, and elemental analysis .Chemical Reactions Analysis

Compounds can be iodinated with iodine and anhydrous sodium carbonate in boiling dioxane to give 4-hydroxy-3-iodo-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones .Scientific Research Applications

Synthesis and Antioxidant Activity : Abdel-Kader and Talaat (2023) explored the ring transformation reactions of a similar compound, 4-hydroxy-3-nitro-6-phenyl-6H-pyrano[3,2-c]quinoline-2,5-dione, producing pyrazolyl and isoxazolylquinolinones. Some products exhibited significant antioxidant activity (Abdel-Kader & Talaat, 2023).

Efficient Synthesis of Derivatives : Ibrahim and Hassanin (2013) reported an efficient synthesis method for heteroannulated pyrano[3,2-c]quinoline derivatives, showcasing the versatility of this compound in creating novel molecular structures (Ibrahim & Hassanin, 2013).

Microwave-Assisted Cyclocondensation : Razzaq and Kappe (2007) demonstrated the preparation of 4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione using microwave-assisted cyclocondensation, highlighting the use of advanced techniques in synthesizing this compound (Razzaq & Kappe, 2007).

One-Pot Synthesis Catalyzed by L-Proline : Zhu et al. (2012) developed a one-pot synthesis of pyrano[3,2-c]quinolin-2,5-dione derivatives catalyzed by L-proline, indicating the efficiency and simplicity of this synthetic approach (Zhu, Wang, Xu, & Li, 2012).

Novel Synthesis Route : Sheibani et al. (2006) described a new route to produce fused pyrano derivatives, starting from 4-hydroxyquinolin-2(1H)-ones, emphasizing the innovative approaches in synthesizing these compounds (Sheibani, Mosslemin, Behzadi, Islami, & Saidi, 2006).

Antimicrobial Activity Against ESKAPE Pathogens : Moynihan et al. (2022) discovered that a suite of compounds based on a tricyclic 4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione core exhibited significant antibiotic activity against ESKAPE pathogens, including Staphylococcus aureus, highlighting its potential in antimicrobial applications (Moynihan, Mackey, Blaskovich, Reen, & McGlacken, 2022).

properties

IUPAC Name |

4-hydroxy-6-phenylpyrano[3,2-c]quinoline-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO4/c20-14-10-15(21)23-17-12-8-4-5-9-13(12)19(18(22)16(14)17)11-6-2-1-3-7-11/h1-10,20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULHLMULLDMMOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C(C2=O)C(=CC(=O)O4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione](/img/structure/B604551.png)

![N-[4-(hexyloxy)phenyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604559.png)

![2-[(9-Benzyl-9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazonomethyl]-phenol](/img/structure/B604561.png)

![5,7-dibromo-1H-indole-2,3-dione 3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B604565.png)

![Ethyl 2-[(2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B604566.png)

![3-{[(E)-1H-indol-3-ylmethylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B604569.png)